molecular formula C19H13N3O2S2 B2542260 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-92-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2542260
CAS RN: 681167-92-0
M. Wt: 379.45
InChI Key: IXDGUPFXBYGMBJ-UHFFFAOYSA-N
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Description

The compound "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The compound is likely to possess similar bioactive properties due to the presence of the benzothiazole core and the substituted groups which may enhance its activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves multi-step reactions, starting from various substituted anilides or acids. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides involves a four-step synthetic route using substituted acetoacetanilides, with p-TSA as an eco-friendly catalyst, yielding products with up to 96% yield . Similarly, the synthesis of N-phenyl-N'-(1,3-thiazol-2-yl)-1,2,3-benzodthiadiazole-7-carboxamidine was achieved through a series of reactions, including structural characterization by NMR, IR, MS, and elemental analysis . These methods could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectroscopy. For instance, the crystal structure and theoretical calculations of a related compound were carried out at the B3LYP/6-311+G* level by density functional theory, which helped in understanding the intra-molecular hydrogen bond stabilization . Such detailed structural analysis is crucial for understanding the bioactivity of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including cyclization, acylation, and condensation, to form a wide range of bioactive compounds. For example, the reaction of aminoflavone with aroyl isothiocyanate followed by treatment with PCl5 in POCl3 medium leads to the formation of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides . These reactions are essential for the diversification of the benzothiazole scaffold and the discovery of new bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the benzothiazole core. The antimicrobial activity of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides was evaluated, and the relationship between antimicrobial activity and molecular properties was elucidated . Additionally, the antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were assessed, indicating that these compounds possess moderate to significant radical scavenging activity .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Compounds related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide have shown potent antimicrobial activity against bacterial and fungal species, including plant, animal, and human pathogens, and food-contaminating species. Specifically, compound 4d exhibited excellent antimicrobial activity with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) in the range of 10.7-21.4 μmol mL^-1 × 10^-2 and 21.4-40.2 μmol mL^-1 × 10^-2, respectively. Compound 4p and 3h demonstrated the best antifungal activity among the tested compounds (Incerti et al., 2017).

Anticancer Activity

  • New series of these compounds were synthesized and showed significant antitumor effects. In particular, N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide and N-(5-benzyl-1,3-thiazol-2-yl-6-methyl-4,5,6,7-tetrahydro-benzothiophen-3-carboxamide exhibited high ability to inhibit in vitro growth of human tumor cells, indicating that 5-arylmetylthiazole derivatives are promising for the search for innovative anti-cancer agents (Ostapiuk et al., 2017).

Antioxidant Properties

  • A study on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed these compounds possess moderate to significant radical scavenging activity. This suggests potential for these compounds as templates for future development of biologically active compounds with antioxidant properties (Ahmad et al., 2012).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c1-11(23)17-16(12-5-3-2-4-6-12)21-19(26-17)22-18(24)13-7-8-14-15(9-13)25-10-20-14/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGUPFXBYGMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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